1-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-Ethyl-4-iodo-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position, an iodine atom at the 4-position, and a carboxylic acid group at the 3-position. Pyrazoles are known for their wide range of applications in medicinal chemistry, agrochemistry, and materials science due to their unique structural and electronic properties .
Preparation Methods
The synthesis of 1-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Cyclocondensation: The initial step involves the cyclocondensation of hydrazine with a 1,3-diketone to form the pyrazole ring.
Iodination: The pyrazole ring is then iodinated at the 4-position using iodine and a suitable oxidizing agent.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity .
Chemical Reactions Analysis
1-Ethyl-4-iodo-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to remove the iodine atom.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form esters, amides, or other derivatives.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents such as carbodiimides . Major products formed from these reactions include substituted pyrazoles, pyrazole N-oxides, and various pyrazole derivatives .
Scientific Research Applications
1-Ethyl-4-iodo-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Agrochemistry: The compound is used in the development of agrochemicals, including herbicides and fungicides.
Materials Science: It is utilized in the synthesis of advanced materials, such as organic semiconductors and coordination polymers.
Mechanism of Action
The mechanism of action of 1-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways . The molecular targets and pathways involved vary depending on the specific bioactive derivative synthesized from the compound .
Comparison with Similar Compounds
1-Ethyl-4-iodo-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:
1-Methyl-4-iodo-1H-pyrazole-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-4-bromo-1H-pyrazole-3-carboxylic acid: Similar structure but with a bromine atom instead of an iodine atom.
1-Ethyl-4-chloro-1H-pyrazole-3-carboxylic acid: Similar structure but with a chlorine atom instead of an iodine atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-ethyl-4-iodopyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-2-9-3-4(7)5(8-9)6(10)11/h3H,2H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOCLMRWNZNMOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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